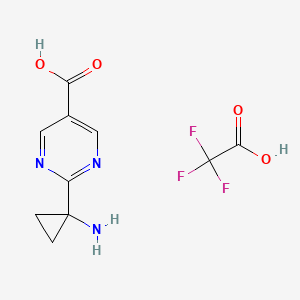

2-(1-Aminocyclopropyl)pyrimidine-5-carboxylic acid tfa salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(1-Aminocyclopropyl)pyrimidine-5-carboxylic acid tfa salt” is a chemical compound with the CAS Number: 2416234-16-5 . It has a molecular weight of 293.2 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The IUPAC name of the compound is 2,2,2-trifluoroacetic acid–2-(1-aminocyclopropyl)pyrimidine-5-carboxylic acid (1/1) . The InChI code is 1S/C8H9N3O2.C2HF3O2/c9-8(1-2-8)7-10-3-5(4-11-7)6(12)13;3-2(4,5)1(6)7/h3-4H,1-2,9H2,(H,12,13);(H,6,7) .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Deprotection of N-Benzyloxymethyl Groups

Research by Defrees et al. (1988) has demonstrated the use of TFA in deprotecting N1,N3-dibenzyloxymethyl derivatives of pyrimidines and dihydropyrimidines. This method allows for selective removal of N-BOM derivatives, valuable in synthesizing nucleosides and compounds sensitive to base and reducing conditions (Defrees, S., Reddy, K. S., & Cassady, J., 1988).

Antimicrobial and Antioxidant Activity

A study by Raju et al. (2012) explored the synthesis of tetrazolo[1,5-a]pyrimidine-6-carboxylates using TFA as part of the catalytic system. The synthesized compounds showed promising antimicrobial and antioxidant activities, indicating the role of pyrimidine derivatives in developing new therapeutic agents (Raju, C., Madhaiyan, K., Uma, R., Sridhar, R., & Ramakrishna, S., 2012).

Enzymatic Inhibition Studies

Research by Liu et al. (2015) on 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, a compound structurally related to pyrimidines, showed its potential as an inhibitor for 1-aminocyclopropane-1-carboxylic acid deaminase. This study highlights the utility of cyclopropyl and pyrimidine functionalities in studying enzyme inhibition mechanisms (Liu, C.-h., Wang, S.-A., Ruszczycky, M., Chen, H., Li, K., Murakami, K., & Liu, H.-w., 2015).

Synthetic Methodologies

The trifluoroacetic acid in 2,2,2-trifluoroethanol has been used to facilitate S(N)Ar reactions of heterocycles with arylamines, providing a variety of compounds containing "kinase-privileged fragment" associated with potent inhibition of kinases. This showcases the utility of TFA in synthetic chemistry for attaching amino compounds to heterocyclic scaffolds, including pyrimidines (Carbain, B., Coxon, C. R., Lebraud, H., Elliott, K., Matheson, C. J., Meschini, E., Roberts, A. R., Turner, D., Wong, C., Cano, C., Griffin, R., Hardcastle, I., & Golding, B., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(1-aminocyclopropyl)pyrimidine-5-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2.C2HF3O2/c9-8(1-2-8)7-10-3-5(4-11-7)6(12)13;3-2(4,5)1(6)7/h3-4H,1-2,9H2,(H,12,13);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTGQVLYNVJGFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=C(C=N2)C(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Aminocyclopropyl)pyrimidine-5-carboxylic acid;2,2,2-trifluoroacetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2833225.png)

![[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate](/img/structure/B2833230.png)

![4-[(Z)-3-(3-chloro-4-methoxyanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2833242.png)

![N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2833243.png)

![2-(2-Formylphenoxy)-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B2833244.png)

![N-(2,6-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2833245.png)